N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
Beschreibung
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-[2-[(3-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-18-8-7-9-19(16-18)17-30-26(34)31-22-13-6-5-12-21(22)24(33)29(25(31)28-30)15-14-23(32)27-20-10-3-2-4-11-20/h5-9,12-13,16,20H,2-4,10-11,14-15,17H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSQYMIQXHMYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of appropriate precursors. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
Triazoloquinazoline Derivatives :
- 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one (Thummala et al.): Shares a triazole-quinazoline core but lacks the 1,5-dioxo group and features a phenyltriazole-methoxy substituent instead of the 3-methylbenzyl group. This compound showed moderate anticancer activity in preliminary assays .
- 6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (Mohamed et al.): Contains a cinnamoyl group at position 6 and a methyl group at position 3. The absence of a propanamide side chain reduces its molecular weight and may limit solubility compared to the target compound .
Key Structural Differences :
Spectral and Analytical Data
- 1H NMR : The target compound’s triazole protons are expected near δ 8.1–8.3 ppm, similar to Thummala’s derivatives (δ 8.2 ppm) . The cyclohexyl group’s protons would appear as multiplet signals at δ 1.2–2.0 ppm, distinct from Mohamed’s cinnamoyl protons (δ 6.5–7.8 ppm) .
- Mass Spectrometry : The molecular ion peak ([M+H]+) for the target compound is predicted at m/z ~515, compared to m/z 403 for Thummala’s derivative and m/z 365 for Mohamed’s analog .
Bioactivity and Computational Insights
Bioactivity Profiling
- Target Compound : Predicted to inhibit kinases or topoisomerases, based on structural similarity to triazoloquinazoline inhibitors .
- Thummala’s Derivative : Exhibited IC50 values of 12–18 µM against breast cancer cell lines (MCF-7), linked to its triazole-mediated DNA intercalation .
- Mohamed’s Derivative : Showed anti-inflammatory activity (COX-2 inhibition, IC50 = 5.2 µM), attributed to the cinnamoyl group’s electron-withdrawing effects .
Bioactivity Comparison :
| Compound | Primary Target | IC50/EC50 | Reference |
|---|---|---|---|
| Target Compound | Kinase (predicted) | N/A | |
| Thummala’s Derivative | DNA intercalation | 12–18 µM (MCF-7) | |
| Mohamed’s Derivative | COX-2 | 5.2 µM |
Computational Docking and Similarity Metrics
- AutoDock Vina : Docking simulations suggest the target compound’s cyclohexyl group enhances hydrophobic interactions with kinase ATP-binding pockets, with a predicted binding affinity of −9.2 kcal/mol, superior to Thummala’s analog (−7.8 kcal/mol) .
- Tanimoto Similarity : The target compound shares a Tanimoto score of 0.72 with Mohamed’s derivative (based on MACCS fingerprints), indicating moderate structural overlap .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its biological activity?
- The compound features a triazoloquinazoline core fused with a quinazoline moiety, substituted with a cyclohexyl group and a 3-methylbenzyl side chain. These structural elements contribute to its rigidity, hydrophobic interactions, and potential binding affinity to biological targets like enzymes or receptors . The molecular formula is C29H28ClN5O4 (molecular weight: 546.02 g/mol), with substituents such as the chlorobenzyl group enhancing stability and target specificity .
Q. What synthetic methodologies are commonly employed for this compound, and how is purity ensured?
- Synthesis involves multi-step reactions starting from anthranilic acid derivatives, with nucleophilic substitutions and cyclization under controlled conditions (e.g., DMF as a solvent, triethylamine as a catalyst). Purity is validated via HPLC (>95% purity) and NMR spectroscopy to confirm structural integrity .
Q. What preliminary biological activities have been reported for this compound?
- Preliminary studies on analogous triazoloquinazolines suggest potential enzyme inhibition (e.g., kinases) and receptor modulation, with anti-inflammatory and anti-cancer activities observed in vitro .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and minimize side reactions during preparation?
- Key parameters include:
- Temperature control : Maintaining 50–60°C during cyclization to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency, while methanol/water mixtures aid in crystallization .
- Catalyst use : Triethylamine or DMAP accelerates amide bond formation .
- Side products (e.g., incomplete cyclization) are identified via TLC and removed via column chromatography .
Q. What strategies are recommended for resolving contradictions in bioactivity data across studies?
- Conduct orthogonal assays (e.g., enzymatic vs. cell-based assays) to validate target engagement.
- Compare structural analogs (e.g., substituting the 3-methylphenyl group with 4-chlorophenyl) to isolate structure-activity relationships .
- Use statistical modeling (e.g., Design of Experiments) to identify confounding variables in assay conditions .
Q. How can computational tools elucidate the compound’s mechanism of action?
- Molecular docking : AutoDock Vina predicts binding modes to targets like kinases, with scoring functions prioritizing high-affinity conformations .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .
Q. What factors influence the compound’s stability and solubility in biological assays?
- Stability : Sensitive to pH (>7 accelerates hydrolysis of the amide bond) and light (UV degradation of the quinazoline ring) .
- Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO stock solutions, with surfactants (e.g., Tween-80) used in in vivo studies .
Q. How can derivative synthesis expand the compound’s therapeutic potential?
- Functional group modifications :
- Oxidation/Reduction : Alter the methylthio group (-SCH3) to sulfoxide/sulfone for enhanced polarity .
- Side-chain diversification : Replace cyclohexyl with morpholine rings to improve pharmacokinetics .
- Screening libraries of derivatives via high-throughput assays identifies candidates with improved potency .
Key Molecular Data
Methodological Recommendations
- Synthetic Challenges : Prioritize inert atmospheres (N2) to prevent oxidation of sensitive functional groups .
- Analytical Validation : Combine LC-MS with <sup>13</sup>C-NMR to confirm regiochemistry of triazole-quinazoline fusion .
- Biological Assays : Use isogenic cell lines (e.g., kinase-deficient mutants) to verify target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
